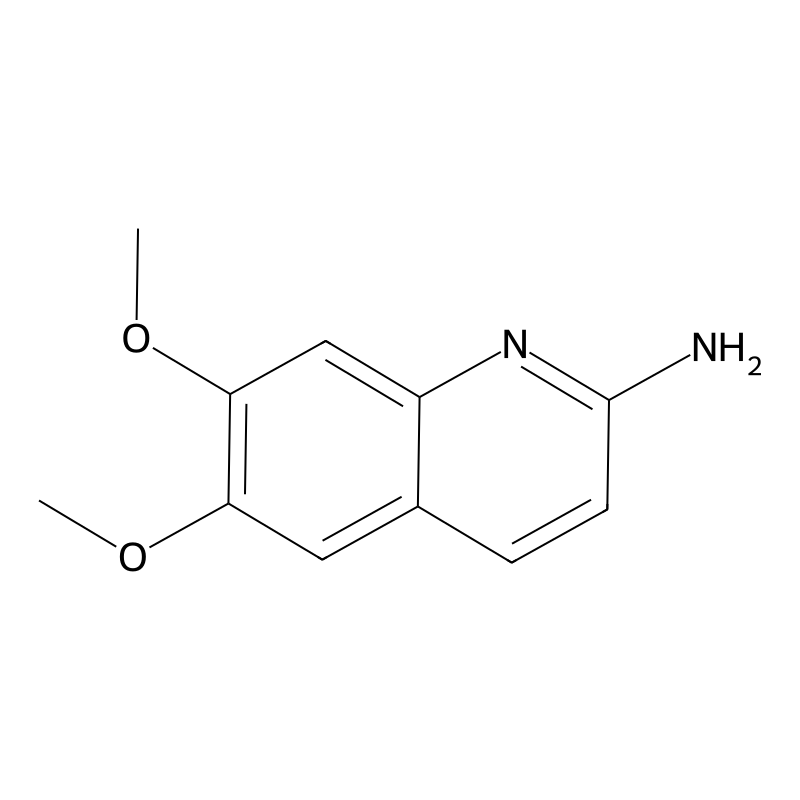

6,7-Dimethoxyquinolin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It features a quinoline core structure, which is a bicyclic aromatic compound known for its diverse biological activities. The compound appears as a powder and is typically stored at room temperature. Its structure includes two methoxy groups located at the 6 and 7 positions of the quinoline ring, contributing to its unique properties and reactivity.

- Nucleophilic Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Cyclization Reactions: The compound can be involved in cyclization processes, potentially leading to the formation of more complex heterocyclic structures.

The synthesis of 6,7-dimethoxyquinolin-2-amine often employs classical methods such as the Friedländer synthesis or the Skraup synthesis, which facilitate the construction of the quinoline framework .

6,7-Dimethoxyquinolin-2-amine exhibits notable biological activities, including:

- Anticancer Properties: Research indicates that derivatives of this compound show significant anticancer activity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Neuropharmacological Effects: It has been studied for its interaction with neurotransmitter receptors, particularly in relation to Apamin-sensitive sites, which are important in neurological research.

- Antimicrobial Activity: Some studies have reported antimicrobial effects, making it a candidate for further exploration in pharmacology .

The synthesis of 6,7-dimethoxyquinolin-2-amine can be accomplished through several methods:

- Friedländer Synthesis: Involves the condensation of an aniline derivative with a ketone or aldehyde under acidic conditions.

- Skraup Synthesis: A method that uses glycerol and sulfuric acid to synthesize quinolines from aniline derivatives.

- Transition Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed approaches that enhance yield and selectivity in synthesizing quinoline derivatives .

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives with enhanced biological activity.

6,7-Dimethoxyquinolin-2-amine has several applications:

- Pharmaceutical Development: Its derivatives are being explored for their potential use as anticancer agents and neuropharmacological drugs.

- Chemical Probes: It serves as a chemical probe in biological studies to investigate receptor interactions and signaling pathways.

- Synthetic Chemistry: The compound is utilized in organic synthesis as an intermediate for producing other complex molecules .

Interaction studies involving 6,7-dimethoxyquinolin-2-amine have revealed its role as a modulator of various biological targets:

- P-glycoprotein Modulation: Compounds based on this structure have been evaluated for their ability to modulate P-glycoprotein activity, which is crucial in drug resistance mechanisms in cancer therapy .

- Receptor Binding Studies: Investigations into its binding affinity to specific receptors have shown promising results in understanding its neuropharmacological effects .

These studies underscore the importance of 6,7-dimethoxyquinolin-2-amine in pharmacological research.

Several compounds share structural similarities with 6,7-dimethoxyquinolin-2-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,7-Dimethoxyquinolin-2-amine | Methoxy groups at positions 5 and 7 | Exhibits different biological activities compared to 6,7-DMA |

| 6-Methoxyquinolin-2-amine | Single methoxy group at position 6 | Less potent anticancer activity than its dimethoxy counterpart |

| 4-Anilinoquinoline | Aniline substitution at position 4 | Enhanced selectivity for certain cancer cell lines |

| 6,7-Dimethoxyquinoline | Lacks amino group | Primarily studied for its antibacterial properties |

These comparisons highlight how variations in substituents on the quinoline ring affect both the biological activity and synthetic utility of these compounds. The presence of two methoxy groups in 6,7-dimethoxyquinolin-2-amine is significant for its unique pharmacological profile and potential applications in medicinal chemistry .

Quinoline represents one of the most important privileged scaffolds in medicinal chemistry, characterized by its bicyclic aromatic structure comprising a fused benzene and pyridine ring system [1] [2]. The concept of privileged structures, well-established in drug design and development, identifies quinoline as a prime example of a molecular framework capable of binding to multiple, unrelated classes of biological targets with high affinity [2] [3].

The quinoline moiety offers an easily accessible, well-understood scaffold for designing new drugs, functioning as a highly druggable molecule with significant potential for structure optimization through established synthetic pathways [1] [4]. This versatility has led to quinoline maintaining a strong position in modern medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature [5] [6].

The biological significance of quinoline-based compounds spans multiple therapeutic areas, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and analgesic activities [2] [7] [8]. Prominent examples include quinine (antimalarial), camptothecin (anticancer), and numerous fluoroquinoline antibiotics, demonstrating the broad therapeutic utility of this scaffold [6] [3].

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | [10] |

| Molecular Weight (g/mol) | 204.23 | [10] |

| Physical State | Powder/Crystalline | [11] |

| Storage Temperature | Room temperature | [11] |

| Solubility | Enhanced by methoxy groups | |

| pKa | Expected ~7.3 (quinoline core) | [14] |

| Electronic Structure | Conjugated aromatic system | [15] [5] |

| Stability | Stable under inert conditions | [11] |

The quinoline scaffold's privileged status derives from its unique combination of electronic properties, structural rigidity, and synthetic accessibility. The aromatic system provides a planar, rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic contacts with biological targets [2] [14]. Additionally, the quinoline nitrogen atom serves as both a hydrogen bond acceptor and a site for protonation, enabling pH-dependent binding interactions [14] [16].

Electronic Properties of the Quinoline Nucleus

The quinoline nucleus exhibits distinctive electronic properties arising from its 10π-electron aromatic system, which combines the characteristics of both benzene and pyridine rings [5] [17]. The electronic structure features a delocalized π-electron system extending across both rings, creating an electron distribution that differs significantly from either parent heterocycle [15] [5].

The pyridine ring portion of quinoline demonstrates electron-deficient character similar to pyridine itself, while the benzene ring maintains relatively neutral electron density [5] [17]. This asymmetric electron distribution creates a permanent dipole moment and influences both the chemical reactivity and biological activity of quinoline derivatives [18] [19].

| Property | Quinoline Core | Effect of 6,7-Dimethoxy | Reference |

|---|---|---|---|

| Aromaticity | Aromatic (10π electrons) | Maintains aromaticity | [5] [17] |

| π-Electron System | Delocalized conjugation | Extended conjugation | [15] [5] |

| HOMO Energy Level | Variable with substitution | Increases HOMO energy | [15] [19] |

| Electron Density Distribution | Pyridine ring: electron-deficient | Electron-donating effect | [5] [17] |

| Dipole Moment | Moderate polarity | Increased polarity | [18] [19] |

| Polarizability | Enhanced by ring fusion | Higher polarizability | [15] [20] |

| Band Gap | Semiconductor properties | Reduced band gap | [15] [21] |

| Frontier Orbital Character | LUMO on pyridine nitrogen | Modified orbital energies | [15] [19] |

The frontier molecular orbitals of quinoline show characteristic features, with the highest occupied molecular orbital (HOMO) typically distributed across both rings, while the lowest unoccupied molecular orbital (LUMO) is often localized on the pyridine nitrogen and adjacent carbon atoms [15] [19]. This orbital distribution influences the compound's reactivity toward both electrophilic and nucleophilic species.

Quinoline demonstrates reactivity toward electrophilic substitution in the benzene ring and nucleophilic substitution in the pyridine ring, reflecting the different electronic environments of these regions [17] [5]. The compound exhibits basic properties with a pKa value of approximately 4.9, indicating its ability to accept protons under physiological conditions [17] [14].

Impact of 6,7-Dimethoxy Substitution Pattern

The 6,7-dimethoxy substitution pattern in quinolin-2-amine introduces significant modifications to the electronic and physicochemical properties of the parent quinoline system [19]. These methoxy groups function as electron-donating substituents through both inductive and resonance effects, substantially altering the electron density distribution within the aromatic system .

The electron-donating nature of the methoxy groups increases the HOMO energy level of the quinoline system, making it more nucleophilic and potentially enhancing its binding affinity to electron-deficient biological targets [19]. This electronic perturbation extends throughout the conjugated system, affecting both the benzene and pyridine ring components [15] [19].

| Aspect | Effect of 6,7-Dimethoxy Pattern | Comparison to Unsubstituted | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating, increases HOMO energy | More electron-rich system | [19] |

| Steric Impact | Minimal steric hindrance | Larger molecular volume | |

| Solubility | Enhanced aqueous solubility | Significantly better solubility | |

| Metabolic Stability | Potential O-demethylation sites | Additional metabolic pathways | [23] |

| Binding Affinity | Generally improved binding | Often enhanced potency | [25] |

| Selectivity | Modulated target selectivity | Different selectivity profile | [26] [25] |

| Pharmacokinetics | Improved oral bioavailability | Better drug-like properties | |

| Synthetic Accessibility | Readily introduced via standard methods | More synthetic steps required | [27] |

The methoxy groups at positions 6 and 7 enhance the solubility properties of the quinoline system through increased polarity and hydrogen bonding capability with water molecules . This solubility enhancement is crucial for biological activity, as it improves the compound's ability to interact with aqueous biological environments .

From a structural perspective, the 6,7-dimethoxy substitution pattern introduces minimal steric hindrance while providing optimal electronic effects . The meta-relationship between the methoxy groups relative to the quinoline nitrogen minimizes unfavorable electronic interactions while maximizing the electron-donating contribution to the aromatic system [19] [25].

The photochemistry of methoxy-substituted quinolines reveals that the position of methoxy groups has an important directing effect on photoreactions, with the 6,7-substitution pattern providing unique reactivity profiles compared to other substitution patterns [28] [29]. These electronic and photophysical properties contribute to the distinct biological activities observed for 6,7-dimethoxyquinoline derivatives.

Structure-Activity Relationships of 2-Amino Functionality

The 2-amino functionality in quinoline systems represents a critical pharmacophoric element that significantly influences biological activity, target selectivity, and pharmacokinetic properties [14] [16]. This primary amine group occupies a unique position within the quinoline framework, providing essential structural features for molecular recognition and binding interactions [14] .

The 2-amino group demonstrates exceptional importance in structure-activity relationships, with studies consistently showing that this functionality is essential for maintaining potent biological activity across diverse quinoline-based therapeutics [14] [16]. The amino group's ability to participate in hydrogen bonding interactions, both as a donor and through its lone pair electrons, enables specific binding to complementary sites on biological targets [30] [14].

| Structural Feature | Biological Significance | Activity Impact | Reference |

|---|---|---|---|

| 2-Amino position | Essential for activity | Critical for potency | [14] [16] |

| Primary amine (-NH₂) | Provides binding sites | Receptor/enzyme binding | [14] |

| Hydrogen bonding capability | Enhances target interaction | Specificity enhancement | [30] [14] |

| Basicity (pKa) | Facilitates protonation | pH-dependent activity | [14] [16] |

| Electron-donating effect | Modulates electronic properties | Modulates selectivity | [14] |

| Conformational flexibility | Allows conformational adaptation | Induced-fit binding | [14] [31] |

| Metal coordination sites | Enables metal binding | Metalloenzyme inhibition | [25] [14] |

| Metabolic stability | Subject to oxidative metabolism | Variable bioavailability |

The basicity of the 2-amino group, with an expected pKa around 7.3 for quinoline-based systems, enables pH-dependent binding interactions and facilitates protonation under physiological conditions [14] [16]. This ionization behavior significantly influences the compound's distribution, cellular uptake, and target binding affinity [14] [31].

Structure-activity relationship studies of 2-aminoquinoline derivatives reveal that the amino group's electron-donating effect modulates the electronic properties of the entire quinoline system [14]. This electronic perturbation affects both the HOMO and LUMO energy levels, influencing the compound's reactivity and binding characteristics [14] [19].

The 2-amino functionality demonstrates particular importance in neuronal nitric oxide synthase inhibition, where 2-aminoquinoline-based scaffolds function as potent, isoform-selective arginine isosteres [14]. Crystal structures indicate that aminoquinolines exert inhibitory effects by mimicking substrate interactions with conserved active site glutamate residues [14].

The conformational flexibility of the 2-amino group allows for induced-fit binding mechanisms, enabling the compound to adapt its conformation to optimize interactions with diverse biological targets [14] [31]. This adaptability contributes to the broad spectrum of biological activities observed for 2-aminoquinoline derivatives.

Comparative Analysis with Related Quinoline Systems

The structural relationship between 6,7-dimethoxyquinolin-2-amine and related quinoline systems provides valuable insights into structure-activity relationships and electronic property modulation [17] [6]. Comparative analysis reveals distinct differences in biological activity, electronic properties, and pharmacological profiles across this family of compounds [25] [6].

| Compound | Key Differences | Biological Activity | Electronic Properties | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxyquinolin-2-amine | Reference compound | Various activities | Balanced electron distribution | |

| 6,7-Dimethoxyquinolin-4-amine | Amino at position 4 | Enhanced anticancer activity | Different electronic character | [32] |

| 6-Methoxyquinolin-2-amine | Single methoxy substitution | Reduced potency vs dimethoxy | Lower electron density | [33] |

| 5,7-Dimethoxyquinolin-2-amine | Different methoxy positions | Different activity profile | Alternative substitution pattern | [19] |

| 2-Aminoquinoline | No methoxy substitution | Baseline quinoline activity | Lower electron density | [14] [8] |

| Quinazoline analogues | Additional nitrogen at position 3 | Often higher potency | Modified electronic structure | [25] [6] |

| Isoquinoline derivatives | Nitrogen at position 2 | Distinct pharmacology | Different aromatic system | [17] [34] |

The comparison between quinoline and isoquinoline systems highlights fundamental structural differences arising from the nitrogen atom position [17] [34]. Quinoline features the nitrogen at position 1, while isoquinoline places it at position 2, resulting in distinct electronic distributions and reactivity patterns [34] [35]. Both systems demonstrate similar basicities (quinoline pKa 4.9, isoquinoline pKa 5.1) but exhibit different susceptibility to electrophilic and nucleophilic substitution reactions [17].

Quinazoline analogues, containing an additional nitrogen atom at position 3, often demonstrate enhanced biological activity compared to corresponding quinoline derivatives [25] [6]. The additional nitrogen provides an extra site for hydrogen bonding and modifies the electronic structure, frequently resulting in improved target binding affinity [6] [36]. Studies of 2,4-diamino-6,7-dimethoxyquinazoline derivatives have shown potent inhibitory activity against various biological targets, often surpassing quinoline analogues [25].

The position of the amino group significantly influences biological activity, as demonstrated by comparing 2-amino and 4-amino substituted quinolines [14] . 6,7-Dimethoxyquinolin-4-amine derivatives have shown enhanced anticancer activity compared to their 2-amino counterparts, reflecting the importance of amino group positioning for specific target interactions [32] .

Single versus double methoxy substitution patterns reveal the importance of the dimethoxy configuration [19] [33]. 6-Methoxyquinolin-2-amine shows reduced biological potency compared to the 6,7-dimethoxy analogue, indicating that the dual methoxy substitution provides optimal electronic and steric properties for biological activity [33] .